Diethyl [(E)-benzylideneamino]propanedioate
Description
Diethyl [(E)-benzylideneamino]propanedioate is a Schiff base derivative of propanedioate esters, characterized by a benzylideneamino group attached to the central carbon of the propanedioate backbone. Its structure features two ethyl ester groups and a conjugated imine (C=N) bond formed via condensation between an amine and a carbonyl compound. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of hydantoins and heterocyclic compounds .
Properties
CAS No. |
76292-76-7 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
diethyl 2-(benzylideneamino)propanedioate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3 |
InChI Key |
ICJFUKPEKNXDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(E)-benzylideneamino]propanedioate typically involves the condensation of diethyl propanedioate with benzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide to facilitate the enolate formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(E)-benzylideneamino]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [(E)-benzylideneamino]propanedioate involves its interaction with various molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Properties :
- Synthesis: Typically synthesized by reacting diethyl aminomalonate with benzaldehyde derivatives under acidic or reflux conditions.
- Spectroscopic Data :
- Reactivity : The E-configuration of the imine bond enhances stability, while the ester groups enable nucleophilic substitutions or reductions.
Structural Analogs in Propanedioate Esters
Diethyl 2-(Methylamino)propanedioate
- Structure: Differs by replacing the benzylideneamino group with a methylamino (-NHCH₃) moiety.
- Synthesis: Prepared via catalytic hydrogenation of Diethyl [(E)-benzylideneamino]propanedioate using Pd/C under H₂ pressure .
- ¹H-NMR (CDCl₃) :
- Applications : Used in hydantoin synthesis due to its reduced steric hindrance compared to the benzylidene derivative.
Diethyl 2-(Benzyl(methyl)amino)propanedioate
- Structure: Contains a benzyl-methylamino group (-N(CH₃)CH₂Ph).
- Synthesis: Intermediate in the hydrogenation pathway to Diethyl 2-(methylamino)propanedioate .
- Key Difference: Bulkier substituent reduces reactivity in cyclization reactions compared to the benzylideneamino analog.
Non-Ester Propanolamine Derivatives
Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (from ) share the methylamino group but differ in backbone and functional groups:
- Backbone : Propan-1-ol instead of propanedioate esters.
- Substituents : Thiophene or naphthalene rings introduce distinct electronic and steric effects.
- Applications: These are pharmaceutical impurities (e.g., in drospirenone/ethinyl estradiol formulations) and are controlled at stringent impurity levels .
Data Tables
Table 1: Comparative NMR Data (CDCl₃)
| Compound | δ (ppm) Key Peaks | Reference |
|---|---|---|
| This compound | 1.30 (CH₂CH₃), 7.22–7.39 (Ar-H) | |
| Diethyl 2-(methylamino)propanedioate | 2.46 (NCH₃), no aromatic protons |
Research Findings and Insights
- Stability: The benzylideneamino group in this compound offers greater conjugation stability than alkylamino analogs, but it is less reactive in hydrogenation reactions .
- Pharmaceutical Relevance: Propanolamine derivatives () highlight the importance of stringent impurity control in drug formulations, contrasting with the propanedioate esters’ role as synthetic intermediates .
Biological Activity
Diethyl [(E)-benzylideneamino]propanedioate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a benzylidene group attached to an amino acid derivative. Its chemical formula can be represented as . The compound features two ethyl ester groups and an amine functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The evaluation of its efficacy involved testing against both Gram-positive and Gram-negative bacteria.
Case Studies and Experimental Findings
-
Inhibition Studies :
- The compound was tested against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results showed varying degrees of inhibition, with the compound demonstrating higher activity against Staphylococcus aureus compared to Pseudomonas aeruginosa.
- The agar diffusion method was employed, where wells were created in agar plates inoculated with bacterial cultures. The compound was dissolved in DMSO and introduced into the wells, followed by incubation at 37°C for 24 hours.
-
Activity Ratings :
- The effectiveness of the compound was categorized based on the diameter of inhibition zones:
- No inhibition : -
- Slightly active (5-10 mm) : +
- Moderately active (11-20 mm) : ++
- Highly active (>20 mm) : +++
Bacterial Strain Activity Level Staphylococcus aureus +++ Pseudomonas aeruginosa ++ Escherichia coli + Streptococcus spp. +++ - The effectiveness of the compound was categorized based on the diameter of inhibition zones:
-
Mechanism of Action :
- The antimicrobial action is believed to stem from the interaction between the amine group and bacterial cell walls, potentially disrupting cell wall synthesis or function.
Enzymatic Activity
In addition to its antimicrobial properties, this compound has been investigated for its effects on certain enzymes. For example, studies have focused on its influence on urease activity, a nickel-dependent enzyme that catalyzes the hydrolysis of urea.
- Urease Inhibition :
- Compounds similar to this compound have shown promise in inhibiting urease, which could have applications in treating infections caused by urease-producing bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
